Dadle

描述

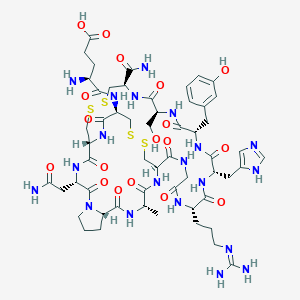

- DADLE 是一种具有镇痛作用的合成阿片类肽。

- 其肽序列为 Tyr-D-Ala-Gly-Phe-D-Leu。

- 尽管它通常被认为是选择性 δ-阿片受体激动剂,但它也与 μ-阿片受体的 μ1 亚型结合 .

科学研究应用

- 在化学领域:DADLE 作为研究阿片受体相互作用的模型肽。

- 在生物学领域:它有助于阐明阿片受体信号通路。

- 在医学领域:研究探索其作为镇痛剂和神经保护剂的潜力。

- 在工业领域:由于其肽的性质,this compound 的应用有限。

作用机制

- DADLE 激活 δ-阿片受体,导致镇痛。

- 它也可能与 μ-阿片受体结合,影响血压和心率。

- 所涉及的确切分子靶标和通路需要进一步研究。

生化分析

Biochemical Properties

“Dadle” interacts with delta opioid receptors, stimulating extracellular signal-regulated protein kinases (ERK), which are members of the mitogen-activated protein kinases (MAPK) . These interactions play a key role in neuronal protection against hypoxic and ischemic conditions .

Cellular Effects

“this compound” exerts protective effects on various types of cells, particularly neurons, under hypoxic and ischemic conditions . It influences cell function by attenuating apoptosis via the MEK/ERK antiapoptotic pathway .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through binding interactions with delta opioid receptors . It activates the MEK-ERK pathway, leading to decreased apoptosis and improved neuronal survival .

Temporal Effects in Laboratory Settings

“this compound” has shown to provide dose-dependent protection on spinal cord ischemia-reperfusion (I/R) injury in rabbits . Over time, it reduces the rate of paraplegia and increases the number of surviving neurons .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages . At a dosage of 0.05 mg/kg, “this compound” significantly reduces serum malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) levels .

Metabolic Pathways

“this compound” is involved in the MEK-ERK pathway . It interacts with delta opioid receptors and stimulates ERK, a member of the MAPK .

准备方法

- DADLE 可以通过多种途径合成,包括固相肽合成。

- 工业生产方法可能涉及大规模肽合成或微生物中的重组表达。

化学反应分析

- DADLE 会发生各种反应,包括氧化、还原和取代。

- 常见的试剂包括合成过程中氨基酸的保护基。

- 形成的主要产物取决于具体的反应条件。

相似化合物的比较

- DADLE 的独特性在于其特定的序列和受体选择性。

- 类似化合物包括其他脑啡肽(例如 DAMGO)和内源性阿片类肽。

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-40-3 | |

| Record name | Enkephalin, leucine-2-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DADLE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of DADLE?

A1: this compound acts primarily as a selective agonist of the delta opioid receptor (DOR), a G protein-coupled receptor. [, , , , , , , ]

Q2: How does this compound binding to DOR elicit its effects?

A2: this compound binding to DOR initiates signaling cascades primarily through Gi/Go proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. [, ] This, in turn, influences various downstream pathways involved in pain modulation, neuroprotection, and other physiological processes. [, , ]

Q3: Does this compound interact with other opioid receptors?

A3: While this compound displays selectivity for DOR, studies indicate it can also interact with mu opioid receptors (MOR) at higher concentrations, albeit with lower affinity compared to DOR. [, ] This interaction contributes to its complex pharmacological profile.

Q4: How does this compound's interaction with MOR differ from its interaction with DOR?

A4: this compound's interaction with MOR can activate distinct downstream signaling pathways compared to DOR, potentially leading to different physiological effects. [] For instance, studies suggest that this compound's cytotoxic effects at high concentrations might be mediated through MOR activation and subsequent Fas ligand (FasL) upregulation. []

Q5: What is the role of receptor endocytosis in this compound's activity?

A5: Research indicates that DOR endocytosis is crucial for this compound's analgesic effects. [] Prolonged exposure to high this compound concentrations can induce DOR-dependent endocytosis and downstream signaling involving protein kinase C (PKC), potentially contributing to neuronal hyperexcitability. []

Q6: How does this compound affect neuronal survival and apoptosis?

A6: this compound exhibits neuroprotective properties by activating pro-survival kinases like Akt and extracellular signal-regulated kinase (ERK) via epidermal growth factor receptor (EGFR) transactivation. [] It also influences apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in various cell types, including neurons and astrocytes. [, , ]

Q7: What is the molecular formula and weight of this compound?

A7: this compound (C30H42N6O7) has a molecular weight of 598.7 g/mol.

Q8: How do structural modifications of this compound impact its activity?

A8: Modifications to this compound's structure can significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability. [, , ] For instance, capping the N- and C-termini or cyclizing the peptide with a coumarinic acid linker aimed to improve its metabolic stability and bioavailability. [, , , ]

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized by enzymatic degradation, with endopeptidases playing a major role in its elimination. [] Its cyclic prodrugs, designed to enhance stability, undergo esterase-catalyzed bioconversion to release this compound. [, ]

Q10: What are the primary routes of this compound elimination?

A10: this compound is primarily eliminated through metabolism, while its cyclic prodrugs are mainly excreted through the biliary route. [, ]

Q11: What factors limit this compound's permeation across biological barriers?

A11: this compound's permeation across biological barriers, such as the blood-brain barrier (BBB) and intestinal mucosa, is restricted by efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes, particularly CYP450 enzymes. [, , ]

Q12: How do the pharmacokinetic properties of this compound differ across species?

A12: Significant species differences exist in the disposition of this compound and its cyclic prodrugs. [] For instance, brain uptake of the cyclic prodrug OMCA-DADLE and this compound in guinea pigs was significantly higher compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data.

Q13: What in vitro models have been used to study this compound's effects?

A13: Various in vitro models, including isolated organ preparations (e.g., rat heart, guinea pig ileum), primary cell cultures (e.g., rat cortical neurons, astrocytes), and immortalized cell lines (e.g., NG108-15, PC12, HepG2, AF5, U937) have been utilized to investigate this compound's effects on various cellular processes. [, , , , , , , , , , , , , , ]

Q14: What in vivo models have been used to study this compound's therapeutic potential?

A14: Animal models of various conditions, including global cerebral ischemia-reperfusion injury in rats, spinal cord injury in mice, sepsis in rats, hemorrhagic shock in rats, and pulmonary ischemia-reperfusion injury in pigs, have been employed to evaluate the therapeutic potential of this compound. [, , , , , , , , , ]

Q15: What is known about the long-term effects of this compound?

A15: Further research is needed to fully elucidate the long-term effects of this compound. Current knowledge primarily stems from preclinical studies, highlighting the need for more comprehensive investigations, particularly in the context of chronic administration.

Q16: What drug delivery strategies have been explored to enhance this compound's therapeutic efficacy?

A16: Strategies to improve this compound's delivery and targeting include the development of cyclic prodrugs to enhance stability and potentially facilitate transport across biological barriers. [, , , ] Intrathecal administration has also been investigated for targeted delivery to the spinal cord. [, ]

Q17: How does this compound relate to the phenomenon of hibernation?

A17: this compound has been identified as a potential hibernation-inducing agent. [, ] Research suggests that its ability to induce a hypometabolic state similar to hibernation may contribute to its protective effects in various organs, including the brain.

Q18: What are the implications of this compound's effects on KATP channels?

A18: this compound's ability to open ATP-sensitive potassium (KATP) channels is thought to be a key mechanism underlying its protective effects against ischemia-reperfusion injury in various organs. [, ] This mechanism contributes to its potential therapeutic value in conditions like myocardial infarction and stroke.

Q19: What is the historical context of this compound research?

A19: this compound's discovery and subsequent research stem from efforts to understand the endogenous opioid system and explore its therapeutic potential. [] Over the years, research has uncovered its diverse pharmacological actions, fueling continued interest in its possible applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)